1-Boc-3-(3,5-difluorophenyl)pyrrolidine

Description

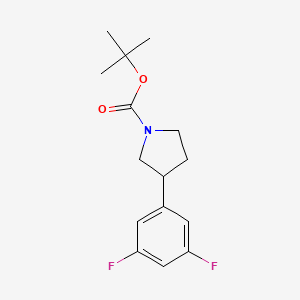

1-Boc-3-(3,5-difluorophenyl)pyrrolidine is a Boc-protected pyrrolidine derivative featuring a 3,5-difluorophenyl substituent at the 3-position of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes and modulating physicochemical properties such as solubility and steric hindrance . The 3,5-difluorophenyl group contributes to the compound’s electronic profile, as fluorine atoms are highly electronegative, influencing dipole interactions and metabolic stability. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to act as bioisosteres for peptide bonds, making this compound a valuable intermediate in drug discovery .

Properties

Molecular Formula |

C15H19F2NO2 |

|---|---|

Molecular Weight |

283.31 g/mol |

IUPAC Name |

tert-butyl 3-(3,5-difluorophenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-5-4-10(9-18)11-6-12(16)8-13(17)7-11/h6-8,10H,4-5,9H2,1-3H3 |

InChI Key |

ZXNASNPBANSRCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-(3,5-difluorophenyl)pyrrolidine typically involves the reaction of 3,5-difluorobenzaldehyde with pyrrolidine in the presence of a base, followed by protection of the resulting amine with a Boc group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-(3,5-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Boc-3-(3,5-difluorophenyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-3-(3,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The difluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Boc-3-(3,5-difluorophenyl)pyrrolidine can be contextualized against related pyrrolidine derivatives. Below is a comparative analysis based on substituent variations, synthetic utility, and pharmacological relevance:

Substituent Effects on the Aromatic Ring

- Bromine’s polarizability may also enhance halogen bonding in target interactions .

- 1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine (SY359653) : The combination of chlorine (para) and fluorine (ortho) creates an asymmetric electronic environment. Chlorine’s stronger electron-withdrawing effect compared to fluorine could alter the pyrrolidine ring’s basicity and influence metabolic stability .

- This contrasts with the 3,5-difluorophenyl group, which prioritizes electronic modulation over hydrophobic interactions .

Pharmacological Relevance

- Pyrrolidine Derivatives with Anti-Inflammatory Activity : Derivatives like 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit anti-inflammatory properties attributed to the electron-deficient aromatic ring and carboxylic acid moiety. In contrast, the Boc-protected 3,5-difluorophenyl analog may prioritize stability over direct biological activity, acting as a synthetic precursor .

- Anticancer Pyrrolidines : N-substituted pyrrolidines with halogens or heterocyclic appendages (e.g., pyrrolo[2,3-b]pyridines) show anticancer activity. The 3,5-difluorophenyl group in this compound may enhance target binding through fluorine’s electronegativity, though its Boc group likely necessitates deprotection for therapeutic application .

Comparative Data Table

| Compound Name | Substituents | Key Features | Pharmacological Potential |

|---|---|---|---|

| This compound | 3,5-difluorophenyl, Boc | High electronegativity, metabolic stability, synthetic intermediate | Drug precursor |

| 1-Boc-3-(2-bromophenyl)pyrrolidine (SY359646) | 2-bromophenyl, Boc | Steric bulk, halogen bonding potential | Targeted covalent inhibitors |

| 3-(5-Chloro-2-fluorophenyl)pyrrolidine HCl | 5-Cl, 2-F, HCl salt | Asymmetric electronic effects, free amine reactivity | Immediate bioactive applications |

| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | 2,4-difluorophenyl, carboxylic acid | Direct anti-inflammatory activity, no protective group | Therapeutic lead |

Key Research Findings

- Electronic Tuning : Fluorine substituents in 3,5-difluorophenyl derivatives enhance binding affinity to electron-rich enzyme active sites, as seen in fluorescent probes like (E)-3-(4-(1,5,9-Trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .

- Metabolic Stability : The Boc group in this compound reduces oxidative metabolism of the pyrrolidine ring, a critical advantage in prodrug design .

- Steric vs. Electronic Trade-offs : Compared to biphenyl-substituted analogs (e.g., SY359672), the 3,5-difluorophenyl group balances electronic effects without excessive hydrophobicity, optimizing solubility for medicinal chemistry workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.